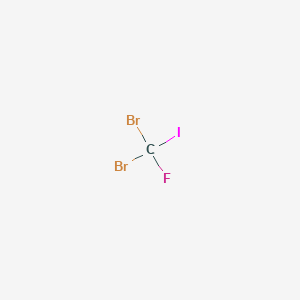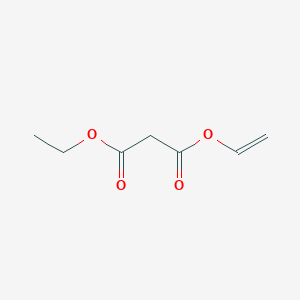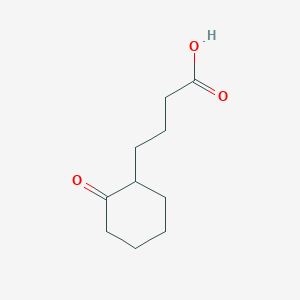
4-(2-Oxocyclohexyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxocyclohexyl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₆O₃. It is also known as cyclohexanebutanoic acid, 2-oxo. This compound is characterized by a cyclohexane ring with a ketone group at the second position and a butanoic acid chain attached to the fourth position. It has a molecular weight of 184.232 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxocyclohexyl)butanoic acid can be achieved through various methods. One common approach involves the aldol condensation reaction between methyl ketone derivatives and glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxocyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the ketone group, using reagents like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(2-Oxocyclohexyl)butanoic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-oxocyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ketone group in the compound can act as an electrophile, participating in various nucleophilic addition reactions. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
4-(2-Oxocyclohexyl)butanoic acid can be compared with other similar compounds, such as:
- 4-(2-Phenylbutanoylamino)butanoic acid
- 4-(2-Phenylethylamino)butanoic acid
- 4-(2-Methylphenyl)butanoic acid
- 4-(2-Cyanoethylamino)butanoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the cyclohexane ring and the ketone group in this compound makes it unique and suitable for specific chemical reactions and applications .
Propriétés
Numéro CAS |
1838-60-4 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4-(2-oxocyclohexyl)butanoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h8H,1-7H2,(H,12,13) |
Clé InChI |
HFBXIQKLVPRBAO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


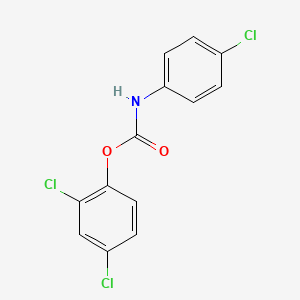
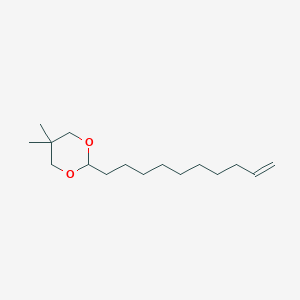
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
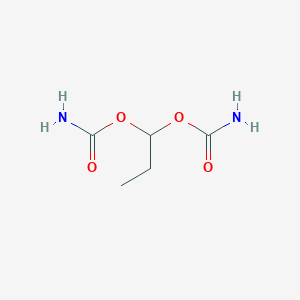
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
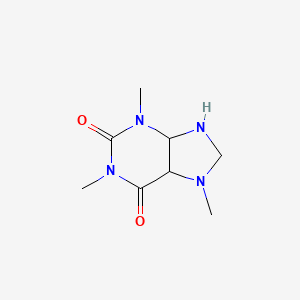

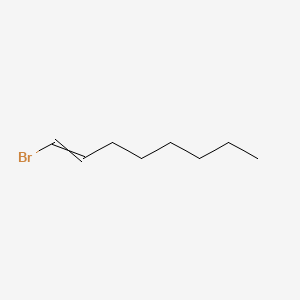
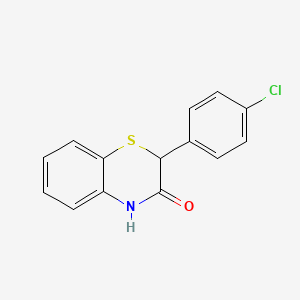
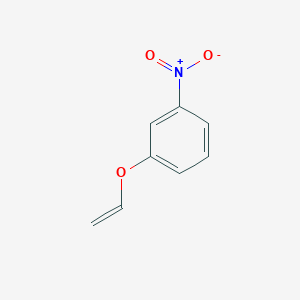
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)

